MES Anticonvulsant Potency: (R)-tert-Butyl PAAD vs. (R)-Isopropyl Analog, (R)-Methoxypropionamide Analog, and Phenobarbital
In the maximal electroshock seizure (MES) test in mice (intraperitoneal administration), the unsubstituted parent PAAD (R)-11—which is (R)-2-amino-N-benzyl-3,3-dimethylbutanamide—exhibited an MES ED50 of 14 mg/kg, numerically the lowest (most potent) among the three unsubstituted parent PAADs evaluated [1]. The C(2)-isopropyl parent (R)-10 gave an ED50 of 15 mg/kg, while the C(3)-O-methoxy parent (R)-12 showed an ED50 of 34 mg/kg, a 2.4-fold weaker potency than (R)-11 [1]. All three C(2)-hydrocarbon PAADs surpassed the reference antiepileptic drug phenobarbital (ED50 = 22 mg/kg) [1]. The 4′-chloro-substituted derivative (R)-20, built on the (R)-11 scaffold, retained significant MES activity with an ED50 of 25 mg/kg and also showed formalin-test pain attenuation with an ED50 of 25 mg/kg [1].
| Evidence Dimension | MES anticonvulsant ED50 (mg/kg, mice, ip) |
|---|---|
| Target Compound Data | (R)-11: ED50 = 14 mg/kg; (R)-20 (4′-Cl derivative): ED50 = 25 mg/kg (MES), ED50 = 25 mg/kg (formalin) |
| Comparator Or Baseline | (R)-10 (isopropyl): ED50 = 15 mg/kg; (R)-12 (methoxypropionamide): ED50 = 34 mg/kg; Phenobarbital: ED50 = 22 mg/kg |
| Quantified Difference | (R)-11 is 1.07× more potent than (R)-10; 2.43× more potent than (R)-12; 1.57× more potent than phenobarbital |
| Conditions | MES test in mice; intraperitoneal administration; 30 min post-dose; n = 8–10 per dose; 4–6 doses tested |
Why This Matters
For researchers selecting a PAAD scaffold for anticonvulsant SAR studies, (R)-11 provides the most potent baseline among the three parent compounds, requiring the lowest dose to achieve seizure protection in the gold-standard MES model.
- [1] King AM, Salomé C, Salomé-Grosjean E, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Primary Amino Acid Derivatives: Substitution of the 4′-N′-Benzylamide Site in (R)-N′-Benzyl 2-Amino-3-methylbutanamide, (R)-N′-Benzyl 2-Amino-3,3-dimethylbutanamide, and (R)-N′-Benzyl 2-Amino-3-methoxypropionamide Provides Potent Anticonvulsants with Pain-Attenuating Properties. J Med Chem. 2011;54(19):6417-6431. View Source
